molecular formula C12H13Cl2NO B5267395 1-[5-(3-chlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride

1-[5-(3-chlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride

Cat. No.: B5267395
M. Wt: 258.14 g/mol
InChI Key: JGVDHRIXWFFURM-UHFFFAOYSA-N
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Description

1-[5-(3-chlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 3-chlorophenyl group and an N-methylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-chlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with a furan ring in the presence of a Lewis acid catalyst.

    Attachment of the N-Methylmethanamine Group: The N-methylmethanamine group can be attached through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated furan derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-chlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

1-[5-(3-chlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-(3-chlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid: This compound shares a similar furan ring structure with a chlorophenyl group but differs in the presence of an acrylic acid moiety.

    N-(2-Hydroxyethyl)-N-methylacetamide: Although structurally different, this compound also contains an amine group and is used in similar applications.

Uniqueness

1-[5-(3-chlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring structure, combined with the chlorophenyl and N-methylmethanamine groups, makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

1-[5-(3-chlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO.ClH/c1-14-8-11-5-6-12(15-11)9-3-2-4-10(13)7-9;/h2-7,14H,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVDHRIXWFFURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)C2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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